molecular formula C22H20BNO2 B13350648 [2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 920275-78-1

[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid

Cat. No.: B13350648
CAS No.: 920275-78-1
M. Wt: 341.2 g/mol
InChI Key: QFHJICDZKRWWPQ-UHFFFAOYSA-N
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Description

[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid is a chemical compound that features a boronic acid group attached to an anthracene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid typically involves the reaction of anthracene derivatives with boronic acid precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reactions to ensure high yield and purity, along with efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The anthracene moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the anthracene moiety can produce dihydroanthracene derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Biology

In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety. It can help in studying biological processes and detecting specific biomolecules .

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and electronic devices, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The anthracene moiety can participate in π-π interactions and fluorescence-based mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid is unique due to the combination of the anthracene moiety and the boronic acid group, which imparts both fluorescence and reactivity towards nucleophiles. This dual functionality makes it particularly valuable in applications requiring both properties .

Properties

CAS No.

920275-78-1

Molecular Formula

C22H20BNO2

Molecular Weight

341.2 g/mol

IUPAC Name

[2-[(anthracen-1-ylmethylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C22H20BNO2/c25-23(26)22-11-4-3-8-20(22)15-24-14-19-10-5-9-18-12-16-6-1-2-7-17(16)13-21(18)19/h1-13,24-26H,14-15H2

InChI Key

QFHJICDZKRWWPQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CNCC2=CC=CC3=CC4=CC=CC=C4C=C32)(O)O

Origin of Product

United States

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